Regioisomeric Comparison: Oxan-3-yl vs. Oxan-4-yl Attachment and Stereochemical Divergence
The target compound (CAS 2549050-48-6) and its closest commercially available analog (3-chloro-4-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methoxy)pyridine, CAS 2549031-29-8) are constitutional isomers differing solely in the oxane ring attachment point (C-3 vs. C-4). The oxan-3-yl isomer contains a stereogenic sp³-hybridized carbon at the point of oxane-piperidine linkage, generating a racemic mixture (unless enantioselective synthesis is employed), whereas the oxan-4-yl isomer is achiral at the attachment position . Both compounds share identical molecular formula (C₁₇H₂₅ClN₂O₂), molecular weight (324.8 g·mol⁻¹), XLogP3 (2.8), hydrogen bond acceptor count (4), exact mass (324.1604557 g·mol⁻¹), and heavy atom count (22) . However, the 3-yl attachment places the oxane oxygen in a different spatial vector relative to the piperidine nitrogen, altering the three-dimensional pharmacophoric presentation and potentially the pKa of the piperidine nitrogen due to differential through-space inductive effects [1]. This regioisomeric difference is of class-level relevance for any chiral biological target (e.g., kinases, GPCRs, ion channels) where enantioselective recognition is documented.
| Evidence Dimension | Regiochemistry and stereochemistry of oxane-piperidine linkage |
|---|---|
| Target Compound Data | Oxan-3-yl attachment; one stereogenic center at oxane C-3; racemic mixture; InChI Key: GXQFDHXJCRFXAN-UHFFFAOYSA-N |
| Comparator Or Baseline | Oxan-4-yl isomer (CAS 2549031-29-8): achiral attachment; InChI Key: KNLYYBOUTGUFIK-UHFFFAOYSA-N |
| Quantified Difference | Presence vs. absence of a stereogenic center at the point of oxane attachment; all calculated 2D physicochemical descriptors are identical per vendor datasheets |
| Conditions | Structural identity established by InChI Key comparison and SMILES analysis (vendor-provided data) |
Why This Matters
For screening campaigns targeting chiral proteins, the oxan-3-yl isomer offers a stereochemically resolved (or racemic) probe that the achiral oxan-4-yl isomer cannot replicate, making it the appropriate choice when stereospecific SAR exploration is required.
- [1] Schiemann K, Stieber F, Calderini M, Blagg J, Mallinger A, Waalboer D, Rink C, Crumpler SR. Pyridyl piperidines. WO/2015/144290. Class-level evidence: substituted pyridyl piperidines as Wnt pathway inhibitors where regioisomeric substitution patterns modulate target potency. 2015. View Source
